molecular formula C8H10O B3044157 4-Ethylphenol-D10 CAS No. 352431-18-6

4-Ethylphenol-D10

Cat. No. B3044157
M. Wt: 132.23 g/mol
InChI Key: HXDOZKJGKXYMEW-SQSZMTOTSA-N
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Description

4-Ethylphenol-D10 is the labelled analogue of 4-Ethylphenol . It is used to synthesize 5-HT1A receptor agonists endowed with antinociceptive activity in vivo .


Synthesis Analysis

4-Ethylphenol-D10 is primarily effective in the dehydrogenation of para-substituted phenols . The reaction is started by a hydride transfer from the substrate to the N5 position of the FAD .


Molecular Structure Analysis

The molecular formula of 4-Ethylphenol-D10 is C8D10O . The IUPAC Standard InChI of the unlabelled compound is InChI=1S/C8H10O/c1-2-7-3-5-8(9)6-4-7/h3-6,9H,2H2,1H3 .

Scientific Research Applications

Biosynthesis in Escherichia coli

4-Ethylphenol (4-EP) has been synthesized in engineered Escherichia coli, presenting a new strategy for biosynthesis from simple sugars. This could be a foundation for future large-scale industrial applications, especially relevant in pharmaceutical and food industries. The synthesis involves the genes tal, pad, and vpr, encoding enzymes crucial for the conversion of simple carbon sources to 4-EP (Zhang, Long & Ding, 2020).

Production in Dekkera bruxellensis

Studies have shown that the yeast Dekkera bruxellensis converts p-coumaric acid into 4-ethylphenol under specific conditions. This process is significant in the context of wine production, where 4-EP impacts the flavor profile (Dias et al., 2003).

Role in Wine Aroma

The concentration of 4-ethylphenol and its derivatives in wine has been studied for its impact on aroma. Methods like gas chromatography-mass spectrometry have been used for analysis, highlighting its significance in the sensory characteristics of red wine (Pollnitz, Pardon & Sefton, 2000).

Biotransformations by Pseudomonas putida

4-Ethylphenol methylenehydroxylase from Pseudomonas putida has been studied for its ability to act on a range of 4-alkylphenols. This has implications for producing chiral alcohols and understanding the enzyme's activity with different substrates (Hopper & Cottrell, 2003).

Electrochemical Sensing in Wine

Molecularly imprinted polymers have been developed for sensitive and selective determination of 4-ethylphenol in wine. This electrochemical sensor can quantify 4-ethylphenol, demonstrating its utility in quality control and analysis in the wine industry (Domínguez-Renedo et al., 2020).

Environmental Impact Studies

Although focusing on derivatives like 4-nonylphenol, studies have examined the environmental impacts and toxicity of these compounds. This research is crucial in understanding the ecological consequences of alkylphenols (Bettinetti & Provini, 2002).

Safety And Hazards

4-Ethylphenol-D10 can cause serious eye damage and is toxic to aquatic life . It should not be released into the environment . In case of contact with skin, eyes, or clothing, it should be rinsed off immediately .

Future Directions

Future research should focus on physical (e.g., ingestion of sorbents) or metabolic mechanisms (e.g., conversion to 4EP-glucuronide) that are capable of being used as interventions to reduce the flux of 4EP from the gut into the body, increase the efflux of 4EP and/or 4EPS from the brain, or increase excretion from the kidneys as a means of addressing the neurological impacts of 4EP .

properties

IUPAC Name

1,2,4,5-tetradeuterio-3-deuteriooxy-6-(1,1,2,2,2-pentadeuterioethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O/c1-2-7-3-5-8(9)6-4-7/h3-6,9H,2H2,1H3/i1D3,2D2,3D,4D,5D,6D/hD
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDOZKJGKXYMEW-SQSZMTOTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])C([2H])([2H])[2H])[2H])[2H])O[2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethylphenol-D10

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JE Lee, HH Lim, HS Shin - Journal of pharmaceutical and biomedical …, 2019 - Elsevier
… chloride and 25 μL of the internal standard mixture (1.0 mg/L of 1-phenylethanol-2,2,2-d3, o-cresol-d8, phenol-d6, 2-ethylphenol-d10, 2,4-dimethylphenol-3,5,6-d3, 4-ethylphenol-d10 in …
Number of citations: 7 www.sciencedirect.com
F Čuš, B Bach, L Barnavon, VŽ Pongrac - Food control, 2013 - Elsevier
… Calibration and quantification were carried out using a deuterated internal standard (199 mg L −1 of 4-ethylphenol d10, 4-EPd10). Standards 4-EG and 4-EP were obtained from Sigma–…
Number of citations: 20 www.sciencedirect.com
S Boitsov - 2010 - imr.brage.unit.no
… 4-Ethylphenold10 was used by Westlab as surrogate internal standard while RIS pentafluorobenzophenone was not used. A detailed description of the method used by Westlab is …
Number of citations: 5 imr.brage.unit.no

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